8-[2-(4-fluorophenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(4-fluorophenoxy)ethoxy]quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-fluorophenoxy)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 2-chloroethanol.
Etherification: 4-fluorophenol reacts with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluorophenoxy)ethanol.
Quinoline Formation: The intermediate 2-(4-fluorophenoxy)ethanol undergoes a reaction with 8-hydroxyquinoline in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-fluorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[2-(4-fluorophenoxy)ethoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antineoplastic, and antiviral activities.
Biology: The compound is studied for its enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways.
Industry: It is used as a component in the synthesis of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-[2-(4-fluorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
8-[2-(4-fluorophenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom and the ethoxy group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
8-[2-(4-fluorophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEOLOFGZVIRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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